molecular formula C4H5N3S2 B3031212 1,3-Thiazol-2-ylthiourea CAS No. 19958-82-8

1,3-Thiazol-2-ylthiourea

Cat. No.: B3031212
CAS No.: 19958-82-8
M. Wt: 159.2 g/mol
InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Heterocyclic Systems in Medicinal Chemistry and Materials Science

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of many biologically active molecules and advanced materials. fabad.org.trkuey.net Its unique structural and electronic properties contribute to a wide array of pharmacological activities, making it a "privileged scaffold" in medicinal chemistry. bohrium.comacs.org Thiazole derivatives are integral to numerous FDA-approved drugs, including antimicrobial agents like sulfathiazole, the antiretroviral drug ritonavir, and the antifungal abafungin. bohrium.comnih.gov The thiazole ring's planarity and aromaticity, resulting from extensive π-electron delocalization, allow it to interact with various biological targets. kuey.net Researchers have extensively explored thiazole-based compounds for their potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic agents. fabad.org.trijpsjournal.com

Beyond the pharmaceutical realm, thiazole derivatives have found applications in materials science. kuey.net Their distinct electronic and optical characteristics make them suitable for creating advanced materials. Thiazole-based polymers are utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net Furthermore, some thiazole derivatives act as corrosion inhibitors, demonstrating their utility in protective coatings for metals. numberanalytics.com

Historical Context and Evolution of Thiourea (B124793) Derivatives in Academic Inquiry

Thiourea and its derivatives have a long and storied history in chemistry, valued for their versatility as ligands in coordination chemistry and as building blocks in organic synthesis. sphinxsai.comijsrst.com These organosulfur compounds can coordinate with metal ions through either their sulfur or nitrogen atoms, leading to a variety of complex structures with diverse applications. sphinxsai.com Historically, interest in thioureas grew due to their ability to maintain hydrogen-bonding surfaces within metal complexes. sphinxsai.com

The evolution of thiourea chemistry has seen these derivatives employed in a wide range of fields. In medicinal chemistry, thiourea-containing compounds have been investigated for a plethora of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. ijsrst.comnih.gov For instance, early research led to the development of thiourea derivatives for treating tuberculosis. nih.gov In agriculture, thiourea has been explored for its role as a fertilizer and in the development of insecticides and herbicides. ijsrst.com The ability of the thiourea moiety to exist in tautomeric forms and its possession of multiple functional groups make it a critical component for structural modifications and the synthesis of new derivatives. sphinxsai.com

Scope and Research Trajectories of 1,3-Thiazol-2-ylthiourea Investigations

The convergence of the thiazole and thiourea moieties in this compound has spurred focused research into its synthesis, characterization, and potential applications. The structure, which incorporates the thiourea system within the 2-aminothiazole (B372263) scaffold, is considered a promising framework for designing new therapeutic agents. jst.go.jp

Current research on this compound and its derivatives is multifaceted. A significant area of investigation is its antimicrobial and anti-biofilm activity. Studies have shown that certain derivatives, such as 1-(3,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea, exhibit potent inhibitory effects against Gram-positive cocci and can prevent biofilm formation. mdpi.com The synthesis of novel derivatives is another key research trajectory, with chemists exploring various reaction pathways to create libraries of these compounds for biological screening. jst.go.jpijarmps.org For example, the reaction of 2-amino-1,3-thiazole with isothiocyanates is a common method to produce these thiourea derivatives. jst.go.jp Furthermore, the coordination chemistry of these ligands with metal ions is being explored to create new metal complexes with potential catalytic or biological activities. colab.ws These research efforts highlight the growing interest in this compound as a versatile building block for developing new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOYCNSPKQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377904
Record name 1,3-thiazol-2-ylthiourea
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Molecular Weight

159.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-82-8
Record name NSC45978
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-thiazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 1,3 Thiazol 2 Ylthiourea

Direct Synthesis Approaches to the Core 1,3-Thiazol-2-ylthiourea Scaffold

The formation of the this compound core is predominantly achieved through two main synthetic routes: the reaction of 2-aminothiazoles with isothiocyanates and alternative cyclization or condensation protocols.

Reaction Pathways Involving 1,3-Thiazol-2-amine and Isothiocyanates

The most direct and widely employed method for synthesizing this compound and its derivatives is the addition reaction of 1,3-thiazol-2-amine with an appropriate isothiocyanate. mdpi.comjst.go.jp This reaction is versatile, allowing for the introduction of a wide array of substituents on the thiourea (B124793) nitrogen atoms.

The general reaction involves the nucleophilic attack of the amino group of 1,3-thiazol-2-amine on the electrophilic carbon atom of the isothiocyanate. The reaction conditions can be tailored based on the reactivity of the starting materials. For instance, a series of thiazolyl-thiourea derivatives were synthesized by the addition of 2-aminothiazole (B372263) to various isothiocyanates. mdpi.com Similarly, new thiourea derivatives have been prepared by reacting 1,3-thiazol-2-amine with isothiocyanates, followed by purification using flash chromatography. jst.go.jp

Research has shown that this method can be used to produce N-aryl-N'-2-(4-arylthiazolyl)-thioureas. nih.gov The synthesis can be carried out in solvents like 1,4-dioxane (B91453) in the presence of a catalyst such as triethylamine. e4journal.com In some cases, the reaction proceeds by condensing an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a heterocyclic amine like 2-aminothiazole. mdpi.com

Microwave-assisted synthesis has also been employed to facilitate the reaction between 2-amino-4-phenyl-1,3-thiazoles and 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate, leading to glucose-conjugated thioureas containing a 1,3-thiazole ring. nih.govsciforum.net

Table 1: Examples of this compound Synthesis via Isothiocyanate Addition

2-Aminothiazole DerivativeIsothiocyanateProductReference
1,3-Thiazol-2-aminePhenyl isothiocyanateN-Phenyl-N'-(thiazol-2-yl)thiourea e4journal.com
2-Amino-4-(p-tolyl)thiazoleBenzoyl isothiocyanate1-Benzoyl-3-(4-p-tolylthiazol-2-yl)thiourea nih.gov
2-Aminothiazole2-Bromophenyl isothiocyanate1-(2-Bromophenyl)-3-(thiazol-2-yl)thiourea jst.go.jp
2-Amino-4-phenyl-1,3-thiazole2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-phenylthiazol-2-yl)thiourea nih.gov

Alternative Cyclization and Condensation Protocols

Besides the direct reaction with isothiocyanates, alternative strategies involving cyclization and condensation reactions are utilized to construct the thiazole (B1198619) ring system concurrently with or prior to the formation of the thiourea moiety.

One prominent method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thiourea or its derivatives. bohrium.commdpi.comnih.gov This method allows for the formation of 2-aminothiazoles which can then be converted to the target thiourea derivatives. For example, 2-bromo-1-phenylethanone can be reacted with thiourea in glycerin to produce 4-phenylthiazol-2-amine, a precursor for further reactions. acgpubs.org

A one-pot, four-step process has been described for the synthesis of thiazol-2(3H)-imine derivatives through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate and condensation with primary amines. researchgate.net Another approach involves the domino reaction of propargylamines and isothiocyanates under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to selectively synthesize 2-aminothiazoles. thieme-connect.com

Furthermore, the reaction of ketones and N-substituted thioureas in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO) can yield mixtures of N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines. rsc.org This method avoids the use of α-haloketones.

Functionalization and Derivatization at Reactive Centers

The this compound scaffold possesses several reactive sites that allow for further functionalization and derivatization, enabling the synthesis of a diverse library of compounds.

N-Substitution Strategies for Aromatic and Heteroaromatic Analogues

The nitrogen atoms of the thiourea moiety are key points for introducing aromatic and heteroaromatic substituents. This is typically achieved by starting with a substituted 2-aminothiazole or a substituted isothiocyanate.

For instance, N-aryl-N'-(thiazol-2-yl)thioureas can be synthesized from the corresponding N-arylthioureas. nih.gov The reaction of 2-aminothiazole derivatives with various aryl isothiocyanates leads to a range of N-aryl substituted thiazolylthioureas. jst.go.jp The synthesis of N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea was achieved by reacting N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with phenyl isothiocyanate. e4journal.com

Solid-phase synthesis has also been utilized for creating N-substituted-2-aminobenzo[d]thiazole derivatives. acs.org This involves the cyclization of a resin-bound 2-iodophenyl thiourea intermediate.

Table 2: Examples of N-Substituted Aromatic and Heteroaromatic Analogues

Starting Material 1Starting Material 2ProductReference
N4-(4-chlorophenyl)-1,3-thiazole-2,4-diaminePhenyl isothiocyanateN-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea e4journal.com
2-Aminothiazole3-Trifluoromethylphenyl isothiocyanate1-(3-Trifluoromethylphenyl)-3-(thiazol-2-yl)thiourea jst.go.jp
2-Amino-4-(3-nitrophenyl)-1,3-thiazole2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(3-nitrophenyl)thiazol-2-yl)thiourea nih.gov

Modifications and Substitutions on the Thiazole Ring System

For example, reacting substituted acetophenones with thiourea in the presence of iodine yields 4-aryl-2-aminothiazoles. nih.gov These can then be used to synthesize the desired thiourea derivatives with specific substitutions on the thiazole ring. Research has also been conducted on various substitutions at different positions of the thiazole ring. researchgate.net

Preparation of Bridged or Fused Ring Systems Incorporating the Thiourea Moiety

The this compound structure can serve as a building block for the synthesis of more complex bridged or fused ring systems. These reactions often involve intramolecular cyclizations.

One such example is the synthesis of Current time information in Bangalore, IN.tandfonline.comnih.govthiadiazino[3,2-a]benzimidazole derivatives. tandfonline.comresearchgate.netrsc.org These fused systems can be obtained through the reaction of 2-mercaptobenzimidazoles with primary amines in a one-step synthesis. tandfonline.comresearchgate.net Another approach involves the reaction of 2-aminothiazoline with phenylisothiocyanate in pyridine (B92270), which can lead to the formation of N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas, which can be considered as precursors to fused systems. clockss.org

Furthermore, the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone can lead to the heterocyclization to form N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, a type of fused system. tubitak.gov.tr The reaction between 2-aminothiazoline and benzoyl isothiocyanate can result in the formation of 6,7-dihydro-2-phenyl-4H-1,3-thiazolo[3,2-a] Current time information in Bangalore, IN.tandfonline.comnih.govtriazine-4-thione, a fused heterocyclic system. uzh.ch

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole-containing compounds. These approaches aim to create more efficient and environmentally benign processes. Several innovative strategies have been reported for the synthesis of thiazole derivatives, which are applicable to the formation of the this compound scaffold. These methods often involve multi-component reactions in a single pot, the use of recyclable catalysts, green solvents, or even the complete absence of a solvent. bepls.com

Solvent-Free and Microwave-Assisted Syntheses

The combination of solvent-free conditions and microwave irradiation has emerged as a powerful tool in green organic synthesis. This approach often leads to significantly reduced reaction times, higher yields, and simpler product isolation procedures compared to conventional heating methods.

Microwave-assisted synthesis has been effectively employed in the Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring. For instance, the condensation of α-haloketones with thiourea or its derivatives can be carried out under solvent-free microwave irradiation to rapidly produce 2-aminothiazole structures, which are key precursors to this compound. organic-chemistry.org One study demonstrated the efficient synthesis of 2,4-substituted thiazole derivatives by reacting substituted acetophenones with thiourea using natural clays (B1170129) as catalysts under solvent-free microwave conditions. ijraset.com This method highlights the potential for solid-supported, environmentally friendly catalysts in enhancing the green credentials of the synthesis. ijraset.com

Another notable example involves the rapid, one-pot synthesis of hydrazinyl thiazoles under solvent- and catalyst-free conditions. bepls.com In this method, a mixture of an aryl ketone, thiosemicarbazide, and a substituted phenacyl bromide is irradiated with microwaves at 300 W for a very short duration (30–175 seconds), leading to the desired thiazole derivatives in high yields. bepls.com While not directly producing this compound, this protocol demonstrates the feasibility of constructing the core thiazole ring from thiourea-like precursors under green conditions.

The synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has also been achieved using microwave-assisted methods, showcasing the versatility of this technique for creating complex thiazole-containing molecules. nih.gov These examples underscore the broad applicability of microwave-assisted, solvent-free synthesis for the efficient and sustainable production of a variety of thiazole derivatives.

Table 1: Examples of Solvent-Free and Microwave-Assisted Synthesis of Thiazole Derivatives

Starting MaterialsCatalyst/ConditionsProduct TypeReaction TimeYield (%)Reference
Substituted acetophenone, ThioureaRed/white/black clay, Microwave (400W), Solvent-free2,4-Substituted thiazolesNot specifiedGood ijraset.com
Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromidesMicrowave (300W), Solvent- and catalyst-freeHydrazinyl thiazoles30–175 sHigh bepls.com
2-Bromoacetophenones, ThioureaSolvent-free2-AminothiazolesA few secondsGood organic-chemistry.org

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies purification processes. Several catalyst-free protocols for the synthesis of thiazole derivatives have been reported, often utilizing green solvents like water or glycerin, or being conducted under solvent-free conditions.

A straightforward and efficient catalyst-free method for the synthesis of 2-aminothiazoles involves the reaction of α-diazoketones and thiourea in the presence of PEG-400 at 100 °C. bepls.com This protocol offers a green alternative by avoiding hazardous reagents and solvents. Similarly, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed rapidly and in good yields under solvent-free and catalyst-free conditions. organic-chemistry.org

Glycerin has been identified as a recyclable and biodegradable solvent for the catalyst-free synthesis of thiazole derivatives. acgpubs.org The condensation of α-bromoketones with thiourea or thioamides proceeds smoothly in glycerin at room temperature, affording the corresponding substituted thiazoles in excellent yields within a couple of hours. acgpubs.org The use of water as a solvent is another hallmark of green synthesis. A simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds has been developed using water as the solvent in the absence of a catalyst. bepls.com

Furthermore, a catalyst-free, one-pot, three-component procedure has been developed for the synthesis of 2-imino-1,3-thiazolines from the reaction of amines, isothiocyanates, and nitroepoxides in THF at a low temperature. nih.govmdpi.com This reaction proceeds through the in-situ formation of a thiourea derivative, which then undergoes cyclization. nih.govmdpi.com This methodology provides a direct route to thiazoline (B8809763) structures that are closely related to this compound.

Table 2: Examples of Catalyst-Free and Environmentally Benign Synthesis of Thiazole Derivatives

Starting MaterialsSolvent/ConditionsProduct TypeReaction TimeYield (%)Reference
α-Diazoketones, ThioureaPEG-400, 100 °C2-Aminothiazoles2–3.5 hGood bepls.com
2-Bromoacetophenones, ThioureaSolvent-free2-AminothiazolesA few secondsGood organic-chemistry.org
α-Bromoketones, Thiourea/ThioamidesGlycerin, Room temperatureSubstituted thiazoles< 2 hExcellent acgpubs.org
Dithiocarbamates, α-Halocarbonyl compoundsWater, Reflux4-Substituted-2-(alkylsulfanyl)thiazoles20 h75–90 bepls.com
Amines, Isothiocyanates, NitroepoxidesTHF, 10–15 °C2-Imino-1,3-thiazolinesNot specifiedHigh nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1,3 Thiazol 2 Ylthiourea and Its Analogues

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a fundamental tool for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

In the FT-IR spectra of 1,3-Thiazol-2-ylthiourea and its analogues, several characteristic absorption bands are observed, confirming the presence of key functional groups.

For N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, the IR spectrum displays absorption bands at 3217 cm⁻¹, 3186 cm⁻¹, and 3116 cm⁻¹, which are attributed to the stretching vibrations of the three N-H groups. e4journal.com Additionally, a strong band at 1250 cm⁻¹ is indicative of the C=S (thione) group. e4journal.com In a series of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thioureas, the C=S stretching vibration appears in the region of 1362-1370 cm⁻¹, while the N-H stretching bands are observed between 3268-3449 cm⁻¹. sciforum.net

For other analogues, such as 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea and its 4-chlorophenyl derivative, the N-H stretching vibrations are found in the range of 3200-3280 cm⁻¹. dergipark.org.trresearchgate.netdergipark.org.tr The C=N stretching of the thiazole (B1198619) ring is observed around 1590-1600 cm⁻¹, and the C=S stretching appears at 1340-1360 cm⁻¹. dergipark.org.trresearchgate.netdergipark.org.tr The presence of the thiazole ring is further supported by bands corresponding to C-N and C-S-C vibrations. dergipark.org.trresearchgate.netdergipark.org.tr

The coordination of the thiourea (B124793) ligand to metal ions in complexes of N-allyl-N'-(4-methylthiazol-2-yl)thiourea leads to noticeable shifts in the IR spectra. jmaterenvironsci.com A downward shift of the thiazole ring vibrations from 1563 and 1533 cm⁻¹ in the free ligand to 1551-1558 and 1526-1530 cm⁻¹ in the complexes suggests coordination through the thiazole nitrogen or sulfur atoms. jmaterenvironsci.com

The following table summarizes the characteristic FT-IR absorption bands for this compound and its analogues.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
N-HStretching3116 - 3449 e4journal.comsciforum.netdergipark.org.trresearchgate.netdergipark.org.tr
C=SStretching1250 - 1370 e4journal.comsciforum.netdergipark.org.trresearchgate.netdergipark.org.tr
C=N (Thiazole)Stretching1590 - 1641 dergipark.org.trresearchgate.netdergipark.org.trsapub.org
C-NStretching1000 - 1159 dergipark.org.trresearchgate.netdergipark.org.tr
C-S-C (Thiazole)Stretching655 - 690 dergipark.org.trresearchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides valuable insights into the number of different types of protons and their neighboring atoms.

In the ¹H NMR spectrum of N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea, D₂O-exchangeable signals for the NH₂ and two NH protons appear at δ 4.27 ppm, δ 10.12 ppm, and δ 10.50 ppm, respectively. e4journal.com For the N'-phenyl substituted analogue, three D₂O-exchangeable signals for the NH protons are observed at δ 10.02 ppm, δ 11.03 ppm, and δ 11.54 ppm. e4journal.com

The thiazole proton (C₅-H) typically appears as a singlet. For instance, in N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, this proton resonates at δ 6.83 ppm. e4journal.com In a series of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thioureas, the thiazole proton signal is found in the region of δ 7.40-7.60 ppm. sciforum.net For 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea, the thiazole proton appears as a singlet at 6.42 ppm, while for its 4-chlorophenyl analogue, it is at 6.67 ppm. dergipark.org.tr

The NH protons of the thiourea linkage typically resonate at downfield chemical shifts. In 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea, these protons appear as a broad signal at 10.06-10.46 ppm. dergipark.org.trresearchgate.net

The following table presents a summary of characteristic ¹H NMR chemical shifts for this compound and its analogues.

Proton(s)Chemical Shift (δ, ppm)MultiplicitySolventReferences
NH (Thiourea)10.02 - 13.22broad singletDMSO-d₆, CDCl₃ e4journal.comdergipark.org.trresearchgate.netresearchgate.net
C₅-H (Thiazole)6.42 - 8.55singletDMSO-d₆, CDCl₃ e4journal.comdergipark.org.trmdpi.com
NH₂ (Thiourea)4.27singletDMSO-d₆ e4journal.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule.

The most characteristic signal in the ¹³C NMR spectrum of this compound derivatives is that of the thiocarbonyl carbon (C=S), which typically appears in the downfield region. For derivatives of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thiourea, the C=S carbon resonates around δ 180 ppm. e4journal.com In the case of 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea and its 4-chlorophenyl analogue, the C=S signal is observed at approximately 178.2 ppm. dergipark.org.trdergipark.org.tr

The carbon atoms of the thiazole ring also exhibit characteristic chemical shifts. The C-2 carbon of the thiazole ring, attached to the thiourea moiety, is typically found in the range of δ 163-170 ppm. dergipark.org.trdergipark.org.trmdpi.com The C-4 and C-5 carbons of the thiazole ring resonate at approximately δ 142-153 ppm and δ 104-115 ppm, respectively. dergipark.org.trdergipark.org.trmdpi.commdpi.com

The following table summarizes the characteristic ¹³C NMR chemical shifts for this compound and its analogues.

Carbon AtomChemical Shift (δ, ppm)SolventReferences
C=S (Thiourea)178.2 - 180CDCl₃, DMSO-d₆ e4journal.comdergipark.org.trdergipark.org.tr
C-2 (Thiazole)163.1 - 170.58CDCl₃, DMSO-d₆ dergipark.org.trdergipark.org.trmdpi.com
C-4 (Thiazole)142.64 - 153.81CDCl₃, DMSO-d₆ dergipark.org.trdergipark.org.trmdpi.com
C-5 (Thiazole)104.50 - 115DMSO-d₆, CDCl₃ mdpi.commdpi.com

Two-Dimensional NMR Techniques for Structural Connectivity

While one-dimensional NMR provides information on chemical shifts and coupling constants, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in this regard.

For instance, in the analysis of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thiourea, the ¹H-¹H COSY spectrum reveals correlations between protons on adjacent carbon atoms, such as the interaction between H-2" and H-3", and H-5" and H-6" of the glucopyranosyl ring. sciforum.net This information is vital for assigning the proton signals of the sugar moiety.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, the mass spectrum shows a molecular ion peak at m/z 361, which corresponds to its molecular formula C₁₆H₁₃ClN₄S₂. e4journal.com Similarly, the N-[1,3-thiazol-2-yl]thiourea derivative exhibits a molecular ion peak at m/z 485, consistent with the molecular formula C₁₀H₉ClN₄S₂. e4journal.com

The fragmentation of these molecules under electron impact (EI) often involves the cleavage of the thiourea linkage and fragmentation of the thiazole ring. sapub.org The fragmentation patterns can be complex but provide valuable structural clues. For instance, the fragmentation of pyrimidine-2-thiones, which share the thiourea moiety, often involves the loss of the side chain followed by the fragmentation of the pyrimidine (B1678525) ring. sapub.org In thiazolo[3,2-a]pyrimidines, the fragmentation of the thiazole ring typically precedes that of the pyrimidine ring, indicating the relative stability of the pyrimidine ring. sapub.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like this compound and its derivatives. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). libretexts.orgusp.br The wavelength and intensity of the absorbed light provide valuable information about the molecule's electronic structure and conjugation.

In organic molecules, common electronic transitions include σ - σ, n - σ, π - π, and n - π transitions. usp.br For molecules with π systems, such as the thiazole ring, the π - π* transitions are particularly significant and are often observed in the UV-Vis spectrum. libretexts.org The presence of lone pairs on atoms like nitrogen and sulfur also allows for n - π* transitions. usp.brukm.my

For instance, a bis-thiourea derivative studied in DMSO exhibited two main absorption bands at 277 nm and 314 nm. ukm.my The band at 277 nm was attributed to π → π* transitions, while the band at 314 nm was associated with n → π* transitions, where electrons move from non-bonding orbitals to π* antibonding orbitals. ukm.my The electronic absorption spectrum of thiazole itself shows a maximum absorption (λmax) at 235 nm. mdpi.com

The electronic spectra of metal complexes of thiazolylthiourea derivatives reveal shifts in these absorption bands upon coordination. For example, the UV-Visible spectra of Cu(II), Co(II), and Ni(II) complexes with 1-(benzo[d]thiazol-2-yl)thiourea showed bands that suggest a distorted octahedral geometry. colab.wsresearchgate.net The electronic spectra of these complexes, recorded in DMF, displayed absorption bands at various wavenumbers, indicating ligand-to-metal charge transfer (LMCT) transitions in addition to the intra-ligand transitions. researchgate.net

The study of different substituents on the thiazole or thiourea moieties can also influence the electronic transitions. Electron-donating or withdrawing groups can alter the energy of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). ukm.myuniversalprint.org For example, the presence of a methoxy (B1213986) group, an auxochrome, can cause a bathochromic shift due to increased electron conjugation. ukm.my

Table 1: UV-Vis Absorption Data for this compound Analogues and Related Compounds

Compound/ComplexSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference
Thiazole-2353000π → π mdpi.com
Bis-thiourea derivativeDMSO27720433.3π → π ukm.my
Bis-thiourea derivativeDMSO31417866.6n → π* ukm.my
1-(benzo[d]thiazol-2-yl)thiourea (btt)DMF210, 265, 290, 375-Intra-ligand researchgate.net
[Cu(btt)(H₂O)₂]SO₄DMF229, 375-Intra-ligand & LMCT researchgate.net
[Co(btt)(H₂O)₂]SO₄DMF229, 375-Intra-ligand & d-d researchgate.net
[Ni(btt)(H₂O)₂]SO₄DMF229, 375-Intra-ligand & d-d researchgate.net

Note: '-' indicates data not provided in the source.

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have been electronically excited. Thiazole and its derivatives are known to be intrinsically fluorescent. chim.itscientificarchives.comscientificarchives.com The thiazole ring is a key component in natural bioluminescent compounds like luciferin. chim.it The fluorescence properties can be tuned by introducing different functional groups and by forming metal complexes. chim.ittandfonline.com

Thiazolo[5,4-d]thiazole, a fused-ring system of two thiazoles, is a planar, rigid, and conjugated molecule that serves as an excellent fluorescent core. mdpi.com Metal-organic frameworks (MOFs) and coordination polymers based on thiazole and its derivatives often exhibit strong luminescence. scientificarchives.comscientificarchives.com For instance, coordination polymers of m-(2-thiazolyl)benzoic acid display an emission band around 348 nm in water, which is attributed to the thiazole-containing ligand. scientificarchives.comscientificarchives.com

The luminescence of these compounds can be influenced by factors such as aggregation. Some thiazole-based organoboron complexes have been observed to exhibit aggregation-induced emission (AIE), where the fluorescence quantum yield is significantly enhanced in the solid state due to the restriction of intramolecular rotations and π-π stacking interactions. acs.org

Metal complexes of thiazolylthiourea derivatives can also display interesting luminescence properties. Iridium(III) complexes using fluorobenzylimidazo[2,1-b]thiazole derivatives as primary ligands have been synthesized and show phosphorescence with emission wavelengths ranging from green to red (517–618 nm). rsc.org The introduction of fluorine atoms into the ligand structure was found to improve the photoluminescence quantum yield (PLQY). rsc.org One such complex, (mtfpmt)₂Ir(pic), when used in an LED, demonstrated a high luminous efficiency and a PLQY of 58.4%. rsc.org

The chelation of metal ions can enhance the fluorescence of thiazolylthiourea-based sensors, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This property is utilized in the development of fluorescent sensors for metal ion detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Diffraction Crystallography for Solid-State Structure Determination

For example, the crystal structure of 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea was determined to be in the triclinic space group P-1. researchgate.netresearchgate.net In the crystal of an N-aroyl-N'-(2-pyridyl)thiourea derivative, the structure was stabilized by a combination of H···H, H···S, O···H, N···H, C–H···π, and π···π intermolecular interactions. akademisains.gov.my

In the crystal structure of a cyclobutyl thiazole derivative, intermolecular O—H⋯N hydrogen bonds form supramolecular ribbons. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, revealed that H⋯H (43%), C⋯H (18%), O⋯H (17%), and N⋯H (6%) contacts were the most significant contributions to the crystal packing. nih.gov

The crystal structures of metal complexes of thiazolylthiourea derivatives have also been elucidated. The X-ray diffraction of a Pt(II) complex with a thiourea ligand showed a square-planar geometry around the platinum atom, coordinated by two sulfur and two oxygen atoms. rsc.org The crystal packing was stabilized by weak C–H⋯C and C–H⋯S interactions, along with hydrogen bonding. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in 1-(4-methylpyridin-2-yl)thiourea. researchgate.net Two polymorphic forms were identified, both crystallizing in the monoclinic system but with different space groups and distinct intermolecular hydrogen bonding patterns. researchgate.net

Table 2: Crystallographic Data for this compound Analogues and Related Compounds

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1-(benzo[d]thiazol-2-yl)-3-phenylthioureaTriclinicP-1- researchgate.netresearchgate.net
(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}OrthorhombicP2₁2₁2₁O—H⋯N, C—H⋯O nih.gov
N,N-diphenyl-N'-(thiophene-2-carbonyl)-thioureaMonoclinicP2₁- eurjchem.com
Pt(II) complex of N-benzoyl-N′,N′-dibenzyl thiourea--C–H⋯C, C–H⋯S, Hydrogen bonding rsc.org
1-(4-methylpyridin-2-yl)thiourea (Polymorph 1α)MonoclinicP2₁/cAsymmetric N–H⋯S hydrogen bonding researchgate.net
1-(4-methylpyridin-2-yl)thiourea (Polymorph 1β)MonoclinicP2₁/nSymmetric N–H⋯S hydrogen bonding researchgate.net
N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amineMonoclinicP2₁/cN–H⋯N hydrogen-bonded dimers, C–H⋯N contacts, π⋯π stacking researchgate.net

Note: '-' indicates data not provided in the source.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. numberanalytics.comwiley-vch.de This makes it particularly useful for studying paramagnetic metal complexes of this compound and its analogues, especially those involving metals like copper(II). nih.govmdpi.com The EPR spectrum provides information about the electronic structure, oxidation state, and coordination environment of the paramagnetic center. cardiff.ac.uknih.gov

The EPR spectrum of a Cu(II) complex is characterized by g-values and hyperfine coupling constants. mdpi.com These parameters are sensitive to the geometry of the complex and the nature of the coordinating ligands. For instance, the EPR spectra of Cu(II) complexes with [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea were recorded in DMSO at liquid nitrogen temperature and were consistent with a square planar geometry. nih.gov Similarly, the EPR spectra of Cu(II) complexes with 1-(benzo[d]thiazol-2-yl)thiourea suggested a distorted octahedral geometry. colab.wsresearchgate.net

In a study of Cu(II) thiosemicarbazone complexes, EPR spectroscopy confirmed the formation of 1:1 Cu(II)-to-ligand complexes in solution, showing hyperfine coupling to one nitrogen nucleus from the ligand. mdpi.com Advanced EPR techniques, such as multi-frequency EPR and pulsed EPR (HYSCORE), can provide even more detailed information about the coordination geometry and electronic properties of Cu(II) centers in complexes with tripodal ligands. cardiff.ac.uk

EPR can also be used to study the generation of radical species. The spin trapping technique in EPR can detect and identify short-lived radical intermediates. For example, it was used to show that thiosemicarbazone proligands can generate superoxide (B77818) and hydroxyl radicals upon UVA irradiation, a process that was inhibited upon complexation with Cu(II). mdpi.com

Table 3: EPR Data for Paramagnetic Complexes of Thiazolylthiourea Analogues

ComplexSolvent/StateTemperatureKey Findings from EPRReference
[Cu(L)(H₂O)₂]SO₄ (L = 1-(benzo[d]thiazol-2-yl)thiourea)PolycrystallineRoom Temp.Suggests distorted octahedral geometry colab.wsresearchgate.net
Cu(II) complex of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thioureaDMSOLiquid N₂ Temp.Consistent with square planar geometry nih.gov
Cu(II) thiosemicarbazone complexesDMSO or Water298 KFormation of 1:1 Cu(II):ligand complexes, hyperfine coupling to one N atom mdpi.com
Cu(II) complexes with tripodal nitrogen donor ligandsSolution-Elucidation of coordination and symmetry, showed high degree of speciation cardiff.ac.uk

Note: '-' indicates data not provided in the source.

Computational and Theoretical Investigations of 1,3 Thiazol 2 Ylthiourea

Quantum Chemical Calculations (Density Functional Theory-based approaches)

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 1,3-Thiazol-2-ylthiourea and its analogues. These calculations offer a detailed understanding of the molecule's electronic properties and behavior.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energy, Energy Gap, Dipole Moment)

Quantum chemical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been employed to determine the electronic structure and reactivity of thiazole (B1198619) derivatives. researchgate.netscispace.comdergipark.org.trdergipark.org.tr The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. dergipark.org.trmdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

For instance, in studies of related thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.068 eV. researchgate.net In some metal complexes of similar Schiff bases, this gap can be as low as 0.917 eV for the ligand and range from 2.311 to 2.778 eV for the complexes. dergipark.org.tr These calculations help in predicting the charge transfer interactions within the molecule. dergipark.org.tr The distribution of HOMO and LUMO orbitals is also significant; for example, in some thiazole derivatives, the HOMO is localized on the triazole and thiophene (B33073) rings, while the LUMO is on the coumarin (B35378) ring. researchgate.net

Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (σ) are also calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.netscispace.comdergipark.org.trdergipark.org.trsemanticscholar.org For example, a lower chemical hardness value indicates higher reactivity. mdpi.com The dipole moment (µ) is another important descriptor that provides insights into the molecule's polarity and intermolecular interactions. researchgate.netscispace.comdergipark.org.trdergipark.org.tr

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
Energy Gap (ΔE) The difference in energy between HOMO and LUMO.Indicates chemical reactivity and stability. dergipark.org.tr
Dipole Moment (µ) A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Electronegativity (χ) The ability of an atom to attract shared electrons.Predicts the nature of chemical bonds.
Chemical Hardness (η) Resistance to change in electron configuration.A measure of stability and reactivity. mdpi.com
Chemical Softness (σ) The reciprocal of chemical hardness.Indicates the molecule's polarizability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For thiourea (B124793) derivatives, MEP analysis has been used to identify the likely sites for such reactions. semanticscholar.org For instance, in related compounds, the negative potential is often concentrated around electronegative atoms like nitrogen and sulfur, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netdergipark.org.tr These calculations, often carried out using DFT methods, help in the assignment of vibrational bands observed in the experimental spectra. researchgate.netdergipark.org.trscribd.com By comparing the calculated and experimental frequencies, a more accurate understanding of the molecular structure and bonding can be achieved. dergipark.org.tr For example, characteristic vibrational peaks for N-H, C=N, C=S, and C-N bonds in thiazole thiourea derivatives have been identified and assigned through such comparative analysis. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govrsc.org For thiazole derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.govplos.org These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the binding of the molecule within the active site of a protein. nih.govrsc.org For example, simulations of a glucose-conjugated thiourea containing a 1,3-thiazole ring showed active interactions with the enzyme S. aureus DNA gyrase through specific amino acid residues. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netscispace.comcolab.wsias.ac.in This method is crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. researchgate.netscispace.comcolab.wsias.ac.in For this compound derivatives, docking studies have been performed against various biological targets to evaluate their potential as therapeutic agents. researchgate.netnih.govtjnpr.orgtjnpr.org

For instance, docking studies of a benzothiazole-bearing thiourea derivative and its metal complexes were conducted against the human antioxidant enzyme DTT (PDB: 3MNG), revealing that a copper complex selectively binds to crucial amino acid residues in the active site. researchgate.net In another study, novel thiazole derivatives showed promising dock scores against DNA gyrase, with values ranging from -6.4 to -9.2 kcal/mol. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Compound/DerivativeBiological TargetDocking Score/Binding EnergyKey Findings
Benzothiazole-thiourea Copper ComplexHuman Antioxidant Enzyme DTT (3MNG)Not specifiedSelective binding to crucial amino acid residues in the active site. researchgate.netcolab.ws
Novel Thiazole DerivativesDNA Gyrase-6.4 to -9.2 kcal/molGood binding energy, suggesting potential as DNA gyrase inhibitors. nih.gov
Glucose-conjugated Thiourea (4h)S. aureus DNA gyrase (2XCS)Not specifiedCompatible with the active site, forming multiple hydrogen bonds. nih.gov

In Silico Pharmacokinetic and Toxicological Predictions (ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug development. These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before extensive experimental testing. For thiazole derivatives, ADMET prediction tools have been used to evaluate their drug-likeness. researchgate.net These analyses assess properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the selection of the most promising candidates for further development. qeios.com

Prediction of Material Properties and Inhibitor Activities

Computational and theoretical investigations serve as powerful tools for predicting the material properties and potential inhibitor activities of this compound and its derivatives. These methods, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, provide deep insights into the molecule's electronic structure, reactivity, and interaction with biological targets or material surfaces. This allows for the rational design of new compounds with enhanced properties and a preliminary assessment of their potential applications without the need for extensive experimental work. dergipark.org.trresearchgate.netfrontiersin.orgmdpi.com

Prediction of Corrosion Inhibitor Properties

Quantum chemical calculations, particularly DFT, have been extensively used to predict the efficacy of thiazole and thiourea derivatives as corrosion inhibitors. dergipark.org.trresearchgate.netdergipark.org.trdergipark.org.tr These studies correlate calculated quantum chemical parameters with the molecule's ability to adsorb onto a metal surface and prevent corrosion. The core principle is that the electronic properties of the inhibitor molecule dictate its interaction with the metal's d-orbitals. dergipark.org.tr

Key quantum chemical parameters calculated to predict corrosion inhibition include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity for accepting electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap points to higher reactivity of the molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ), Hardness (η), and Softness (σ): These global reactivity descriptors also provide insights into the inhibitor-metal interaction. dergipark.org.trresearchgate.net

Research on various this compound derivatives has demonstrated a strong relationship between these calculated parameters and their potential as corrosion inhibitors. dergipark.org.trresearchgate.netdergipark.org.tr For instance, theoretical studies on newly synthesized thiazole derivatives containing the thiourea moiety predicted their corrosion inhibitor behavior, showing a strong correlation between the quantum chemical parameters and the inhibition process. dergipark.org.trresearchgate.netdergipark.org.tr

Table 1: Quantum Chemical Parameters for Predicting Corrosion Inhibition This table is a representative example based on typical findings in the cited literature; specific values vary between different derivatives.

ParameterInterpretation for Enhanced InhibitionReference
E_HOMO Higher value indicates better electron-donating ability. dergipark.org.trresearchgate.net
E_LUMO Lower value indicates better electron-accepting ability. dergipark.org.trresearchgate.net
Energy Gap (ΔE) Lower value suggests higher reactivity and better inhibition. dergipark.org.trresearchgate.net
Dipole Moment (μ) Higher value can enhance adsorption on the metal surface. dergipark.org.trresearchgate.net
Electronegativity (χ) Influences the electron transfer between inhibitor and metal. dergipark.org.trresearchgate.net
Hardness (η) Lower value (higher softness) indicates higher reactivity. dergipark.org.trresearchgate.net
Softness (σ) Higher value indicates higher reactivity. dergipark.org.trresearchgate.net

Prediction of Biological Inhibitor Activities

Computational methods are also pivotal in predicting the biological activities of this compound derivatives, guiding the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.comnih.gov These models are used to predict the activity of new, unsynthesized compounds. mdpi.com

A notable QSAR study focused on predicting the anti-HIV activity of 67 thiazolylthiourea derivatives as HIV-1 reverse transcriptase inhibitors. nih.gov The study employed Monte Carlo sampling and multivariate adaptive regression splines (MARS) to select the most relevant molecular descriptors. The findings revealed that the asphericity index , a descriptor of molecular shape, was the most critical factor. nih.gov This suggests that the geometric shape of the molecules significantly influences their inhibitory activity, with more linear molecules appearing to be more active. nih.gov The developed QSAR model demonstrated robust predictive power, making it a reliable tool for designing novel HIV-1 reverse transcriptase inhibitors based on the thiazolylthiourea scaffold. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. colab.wsresearchgate.net It is widely used to understand how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme. researchgate.netnih.gov

Antioxidant Activity: Molecular modeling studies on metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea have been performed to evaluate their potential as antioxidants. colab.wsresearchgate.net Docking results for a copper complex revealed that it selectively binds to crucial amino acid residues in the active site of the target, providing a structural basis for its potent antioxidant activity. colab.wsresearchgate.net

Enzyme Inhibition: In the search for new antibacterial agents, molecular docking and dynamics simulations were used to study thiourea derivatives containing a 1,3-thiazole ring as inhibitors of S. aureus enzymes. nih.gov One derivative was identified as a strong inhibitor of DNA gyrase, with docking studies revealing four hydrogen bond interactions within the enzyme's active site. nih.gov

Cholinesterase Inhibition: Computational studies have been combined with biological screening to investigate 1,3-thiazole derivatives as potential cholinesterase inhibitors for their anti-inflammatory effects. academie-sciences.fr These studies help in understanding the structure-activity relationship and in designing more potent and selective inhibitors. academie-sciences.fr

These computational approaches provide invaluable predictive data, accelerating the discovery and development of this compound derivatives for diverse material and medicinal applications.

Coordination Chemistry and Metal Complexation Studies of 1,3 Thiazol 2 Ylthiourea

Ligand Design Principles and Coordination Modes of 1,3-Thiazol-2-ylthiourea

This compound and its derivatives are classified as multidentate ligands, meaning they can bind to a central metal atom through two or more donor atoms. jmaterenvironsci.com The primary donor atoms involved in coordination are the sulfur atom of the thiourea (B124793) group and the nitrogen atom of the thiazole (B1198619) ring. jmaterenvironsci.comrsc.org This dual-coordination capability is a key principle in the design of ligands for specific applications in catalysis and materials science.

Thiourea-Sulfur and Thiazole-Nitrogen Coordination

The coordination of this compound to metal ions predominantly occurs through the sulfur atom of the thiourea group and the endocyclic imine nitrogen atom of the thiazole ring. jmaterenvironsci.comrsc.org Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR), have been instrumental in elucidating this coordination behavior. jmaterenvironsci.com For instance, a downward shift in the IR stretching frequency of the thiazole ring and changes in the chemical shifts of protons and carbons near the thiourea and thiazole moieties in NMR spectra provide evidence of coordination at these sites. jmaterenvironsci.comias.ac.in In some instances, the thiourea group can coordinate in its thione (C=S) or thiol (C-S⁻) form. jmaterenvironsci.com

Multidentate Chelation Mechanisms

The ability of this compound to act as a bidentate ligand, coordinating through both the thiourea-sulfur and thiazole-nitrogen atoms, leads to the formation of stable chelate rings with metal ions. jmaterenvironsci.comrsc.org This chelation enhances the stability of the resulting metal complexes. The specific chelation mechanism can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving this compound and its derivatives have been synthesized and characterized. These complexes often exhibit distinct colors and are typically soluble in polar organic solvents like DMF and DMSO. jmaterenvironsci.com Molar conductance measurements often indicate the non-electrolytic nature of many of these complexes, suggesting that the ligands and any anions are directly coordinated to the metal center. jmaterenvironsci.comresearchgate.net

Complexes with First-Row Transition Metals (e.g., Cu(II), Co(II), Ni(II), Fe(II))

Complexes of this compound derivatives with first-row transition metals such as copper(II), cobalt(II), and nickel(II) have been extensively studied. ias.ac.inresearchgate.netias.ac.in For example, complexes of 1-(benzo[d]thiazol-2-yl)thiourea with Cu(II), Co(II), and Ni(II) have been synthesized and characterized using various spectroscopic techniques. ias.ac.inresearchgate.net These studies have revealed that the metal ions are coordinated by the ligand, leading to the formation of stable complexes. ias.ac.inresearchgate.net The reaction of N-allyl-N'-(4-methylthiazol-2-yl)thiourea with Ni(II) salts also yields stable complexes. jmaterenvironsci.com

Complexes with Noble Metals (e.g., Pd(II), Pt(II), Au(I), Ag(I))

This compound and its analogues also form stable complexes with noble metals. For instance, N-allyl-N'-(4-methylthiazol-2-yl)thiourea has been shown to coordinate with palladium(II) and platinum(II). jmaterenvironsci.com Spectroscopic evidence, including IR and NMR data, confirms the coordination of the ligand to these metal ions through the endocyclic imine-nitrogen and thiourea-sulfur atoms. jmaterenvironsci.com The resulting Pd(II) and Pt(II) complexes are often diamagnetic. jmaterenvironsci.com

Geometrical Configurations and Stereochemistry of Complexes

The geometry of the metal complexes formed with this compound ligands is influenced by the coordination number of the metal ion and the nature of the ligands.

For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square-planar geometries are commonly observed, particularly in complexes with a 1:2 metal-to-ligand ratio. jmaterenvironsci.com Magnetic moment and electronic spectral data are key in determining these geometries. jmaterenvironsci.com For example, Ni(II), Pd(II), and Pt(II) complexes with N-allyl-N'-(4-methylthiazol-2-yl)thiourea have been reported to adopt a square-planar configuration. jmaterenvironsci.com

In contrast, complexes of Co(II), Cu(II), and Ni(II) with ligands like 1-(benzo[d]thiazol-2-yl)thiourea have been found to exhibit distorted octahedral geometries. ias.ac.inresearchgate.net This geometry is supported by spectral studies. ias.ac.inresearchgate.net The specific stereochemistry and any distortions from ideal geometries are determined through techniques such as X-ray crystallography.

Table of Geometries for Selected Metal Complexes

Metal Ion Ligand Deduced Geometry Reference
Ni(II) N-allyl-N'-(4-methylthiazol-2-yl)thiourea Square-planar jmaterenvironsci.com
Pd(II) N-allyl-N'-(4-methylthiazol-2-yl)thiourea Square-planar jmaterenvironsci.com
Pt(II) N-allyl-N'-(4-methylthiazol-2-yl)thiourea Square-planar jmaterenvironsci.com
Co(II) 1-(benzo[d]thiazol-2-yl)thiourea Distorted Octahedral ias.ac.inresearchgate.net
Cu(II) 1-(benzo[d]thiazol-2-yl)thiourea Distorted Octahedral ias.ac.inresearchgate.net

Influence of Complexation on Electronic and Spectroscopic Properties

The coordination of this compound and its derivatives to metal ions induces significant changes in their electronic and spectroscopic characteristics. These changes, observable through techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, provide crucial evidence for the mode of coordination and the nature of the metal-ligand bond.

Upon complexation, the electronic environment of the ligand is altered, which is reflected in its UV-Visible spectrum. ias.ac.in Studies on metal complexes of related thiourea derivatives, such as 1-(benzo[d]thiazol-2-yl)thiourea, show shifts in the absorption bands. researchgate.netias.ac.in Typically, the spectrum of the free ligand exhibits bands corresponding to π→π* and n→π* transitions within the thiazole and thiourea moieties. When coordinated to a metal ion, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. researchgate.net For instance, the formation of copper, cobalt, and nickel complexes with a 1-(benzo[d]thiazol-2-yl)thiourea ligand resulted in new absorption bands, suggesting a distorted octahedral geometry around the metal ions. researchgate.netias.ac.incolab.ws

IR spectroscopy is a powerful tool for determining the donor atoms involved in coordination. The IR spectrum of the free this compound ligand shows characteristic bands for N-H stretching, C=S stretching (thiocarbonyl), and C=N stretching of the thiazole ring. jmaterenvironsci.comrsc.org Upon complexation, these bands often shift, indicating the participation of adjacent atoms in bonding. A downward shift in the ν(C=S) band is a strong indicator of the sulfur atom's involvement in coordination. ias.ac.in Simultaneously, changes in the N-H stretching vibrations and shifts in the thiazole ring vibrations point to the coordination of one of the nitrogen atoms, typically the endocyclic imine nitrogen of the thiazole ring. jmaterenvironsci.com This establishes the bidentate nature of the ligand, coordinating through the sulfur and a nitrogen atom. jmaterenvironsci.com

NMR spectroscopy further elucidates the structural changes upon complexation. In ¹H NMR spectra, the signals for the NH protons are often shifted, and in some cases, the disappearance of a signal indicates deprotonation upon coordination in the thiolate form. ias.ac.in In ¹³C NMR, the most significant change is typically observed for the thiocarbonyl carbon (C=S). An upfield shift of this carbon signal is indicative of its coordination to the metal center. jmaterenvironsci.com Downfield shifts in the signals of the thiazole ring carbons can also provide evidence for the coordination of the thiazole nitrogen atom. jmaterenvironsci.com

Table 1: Representative Spectroscopic Shifts Upon Complexation of Thiazolylthiourea Derivatives

Spectroscopic TechniqueFree Ligand (Characteristic Signal)Change Upon ComplexationInference
UV-Visible π→π* and n→π* transitionsAppearance of new bands (d-d transitions or LMCT) and shifts in existing bands. For example, Ni(II) complexes show bands around 24271 cm⁻¹, 15360 cm⁻¹, and 9576 cm⁻¹, consistent with octahedral geometry. researchgate.netCoordination alters electronic energy levels; provides geometric data.
Infrared (IR) ν(C=S)Downward shift (e.g., from ~1184 cm⁻¹ to ~996 cm⁻¹). rsc.orgCoordination of the thiourea sulfur atom. ias.ac.in
Infrared (IR) ν(N-H)Shift to lower or higher wavenumbers, or disappearance of the band.Involvement of nitrogen in coordination or deprotonation. ias.ac.in
Infrared (IR) Thiazole ring vibrationsDownward shift of C=N stretch (e.g., from 1563 cm⁻¹ to ~1551-1558 cm⁻¹). jmaterenvironsci.comCoordination of the endocyclic thiazole nitrogen atom. jmaterenvironsci.com
¹³C NMR δ(C=S)Upfield shift (e.g., from 179.0 ppm to 176.2-175.0 ppm). jmaterenvironsci.comCoordination via the thiocarbonyl sulfur atom. jmaterenvironsci.com
¹H NMR δ(N-H)Downfield or upfield shift, or disappearance of the signal. ias.ac.inParticipation of nitrogen in coordination and potential deprotonation.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from thiourea ligands are recognized for their catalytic prowess in a variety of organic transformations. conicet.gov.artandfonline.com The presence of soft sulfur and hard nitrogen donor atoms allows these ligands to form stable complexes with a range of transition metals, particularly those from the platinum group like ruthenium. nih.govrsc.org The electronic and steric properties of the this compound ligand can be fine-tuned, influencing the activity and selectivity of the resulting metal catalyst. These complexes have shown promise in reactions such as transfer hydrogenation, oxidation, and cyclization reactions. researchgate.netconicet.gov.arnih.gov

Transfer Hydrogenation Reactions

One of the most significant applications of this compound metal complexes is in transfer hydrogenation catalysis. scielo.org.mx This process is a safer and more convenient alternative to using high-pressure molecular hydrogen. scielo.org.mx Ruthenium(II) complexes, in particular, have been extensively studied as pre-catalysts for the transfer hydrogenation of carbonyl compounds like ketones and aldehydes. nih.govrsc.org

In these reactions, an alcohol such as 2-propanol or ethanol (B145695) serves as both the solvent and the hydrogen source. nih.govscielo.org.mx The catalytic cycle typically involves a ruthenium complex in a "3-legged piano-stool" geometry. nih.govrsc.org The catalyst facilitates the transfer of a hydride and a proton from the alcohol to the carbonyl substrate, converting it to the corresponding alcohol. These reactions are often carried out in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov Ruthenium complexes with thiourea-based ligands have demonstrated high activity and efficiency in these transformations, converting a wide range of aromatic and aliphatic ketones to their respective alcohols in excellent yields. beilstein-journals.org The robustness of these catalysts is a key advantage, with some systems being recyclable for multiple runs without a significant loss of activity. rsc.org

Table 2: Catalytic Activity of Representative Ruthenium-Thiourea Complexes in Transfer Hydrogenation of Ketones

SubstrateCatalyst TypeH-SourceBaseYield (%)Reference
AcetophenoneRu(II)-NHC ComplexiPrOHKOH99 beilstein-journals.org
4-ChloroacetophenoneRu(II)-NHC ComplexiPrOHKOH99 beilstein-journals.org
4-NitroacetophenoneRu(II)-NHC ComplexiPrOHKOH98 beilstein-journals.org
CyclohexanoneRu(II)-NHC ComplexiPrOHKOH99 beilstein-journals.org
AcetophenoneRu(II) p-cymene (B1678584) complex with acylthiourea2-propanolKOH>99 nih.gov
BenzophenoneRu(II) p-cymene complex with acylthiourea2-propanolKOH>99 nih.gov

Note: The catalysts listed are representative of Ru-thiourea systems and demonstrate the general efficacy in this reaction type.

Other Catalytic Transformations

Beyond transfer hydrogenation, metal complexes of this compound and its analogs are active in other important catalytic processes.

Oxidation Reactions: Cobalt(III) complexes containing N-[di(alkyl/aryl)carbamothioyl]benzamide ligands, which are related to acylthioureas, have been shown to catalyze the oxidation of various alcohols (primary, secondary, cyclic, and benzylic) to the corresponding aldehydes and ketones. conicet.gov.ar These reactions typically use an oxidant like N-methylmorpholine-N-oxide at room temperature. conicet.gov.ar

Cyclization Reactions: The unique electronic properties of thiazol-2-ylidenes, which can be generated from thiazolium precursors, have been harnessed in catalysis. nih.gov Silver(I) complexes of N-heterocyclic carbenes (NHCs) derived from thiazole have been used to catalyze the electrophilic O-cyclization of N-propargylic amides to form valuable oxazoline (B21484) heterocycles. nih.gov Furthermore, copper(II) and gold(III) salts have been shown to mediate the intramolecular cyclization of thioureas to produce substituted 2-aminobenzothiazoles, providing insight into the role of the metal in activating the substrate for transformation. researchgate.net

C-C and C-N Coupling Reactions: Palladium complexes with various phosphine (B1218219) and N-heterocyclic carbene ligands are workhorses in cross-coupling catalysis. While specific examples for this compound are less common, the fundamental ability of thiourea ligands to stabilize catalytically active metal centers suggests potential applications in reactions like Suzuki and Heck couplings, which are catalyzed by similar palladium pincer complexes. scielo.org.mx

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Frameworks for SAR Investigations

The exploration of SAR for 1,3-Thiazol-2-ylthiourea derivatives employs a variety of methodological frameworks. A primary approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. researchgate.netmdpi.com This allows researchers to observe the resulting changes in biological activity and deduce the importance of different structural components. researchgate.net

Key methodologies include:

One-Pot Multi-Component Reactions: Efficient synthesis of diverse libraries of thiazole (B1198619) derivatives for screening. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): A 3D-QSAR (Quantitative Structure-Activity Relationship) method used to create computational models that explain the structural requirements for biological activity. researchgate.net

Molecular Docking: Computational simulations to predict the binding interactions between the synthesized compounds and their biological targets, providing insights into the mechanism of action. researchgate.netnih.gov

Spectroscopic Analysis and X-ray Crystallography: Techniques like IR, NMR, and mass spectrometry are used to confirm the structures of newly synthesized compounds, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. researchgate.netrsc.org

These investigations often begin with a "hit" compound identified through high-throughput screening. The SAR exploration then proceeds in phases, starting with optimization of different sections of the molecule independently, followed by the creation of hybrid structures that combine the most favorable substituents. researchgate.net

Influence of Substituent Effects on Biological Modulatory Potentials

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core structure.

Role of Aromatic and Heteroaromatic Substituents

Substituents on the aromatic and heteroaromatic rings play a critical role in modulating the biological potential of this compound derivatives.

Antimicrobial and Antifungal Activity: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups, on an aryl ring attached to the thiourea (B124793) moiety generally enhances antimicrobial and antifungal activity. nih.govnih.govrsc.org For instance, 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have demonstrated significant inhibitory effects against Gram-positive cocci. nih.gov The position of the halogen is also crucial, with substitution at the third position of the phenyl nucleus being particularly important for antimicrobial activity. nih.gov In contrast, electron-donating groups like methyl and methoxy (B1213986) tend to decrease this activity. nih.govrsc.org

Anticancer Activity: In the context of anticancer activity, the presence of a 3-trifluoromethylphenyl group has been shown to be beneficial. mdpi.com Furthermore, the introduction of electron-withdrawing substituents like 4-nitrophenyl can increase the acidity of the NH groups in the thiourea linker, facilitating hydrogen bond interactions and enhancing biological activity. biointerfaceresearch.com The substitution pattern on a pyridine (B92270) ring attached to the thiourea can also significantly impact antiproliferative activity. nih.gov

Antiprion Activity: For antiprion activity, various aromatic and heteroaromatic ring systems can be tolerated at certain positions, though unsubstituted phenyl rings were found to be less potent than pyridyl or para-methoxyphenyl A-ring analogs. nih.gov

The following table summarizes the observed effects of some aromatic and heteroaromatic substituents:

Substituent GroupPositionObserved Effect on Biological ActivityReference(s)
Electron-withdrawing groups (e.g., halogens, nitro)Phenyl ring attached to thioureaEnhanced antimicrobial and antifungal activity nih.govnih.govrsc.org
Electron-donating groups (e.g., methyl, methoxy)Phenyl ring attached to thioureaDecreased antimicrobial and antifungal activity nih.govrsc.org
3-TrifluoromethylphenylPhenyl ring attached to thioureaFavorable for anticancer activity mdpi.com
PyridylA-ring in antiprion compoundsMore potent than unsubstituted phenyl nih.gov
para-MethoxyphenylA-ring in antiprion compoundsMore potent than unsubstituted phenyl nih.gov

Impact of Aliphatic and Cycloalkane Moieties

The introduction of aliphatic and cycloalkane moieties also has a discernible impact on the biological properties of this compound derivatives.

Antifungal Activity: Derivatives with aliphatic chains have been observed to exhibit low antifungal activities. rsc.org

Antiprion Activity: Small alkyl groups as substituents were found to result in inactive or less potent compounds in a series of 2-aminothiazole (B372263) analogs. nih.gov

Enzyme Inhibition: In studies on 11β-HSD1 inhibitors, derivatives containing cyclic substituents like cyclohexane (B81311) at the 5-position of the thiazole ring showed high activity. nih.gov Replacement of a cyclohexane with a cyclobutane (B1203170) ring resulted in a slight decrease in inhibition, while isopropyl, propyl, and ethyl substituents also conferred significant inhibitory activity. nih.gov

This suggests that the size, shape, and lipophilicity of these non-aromatic groups are important factors in their interaction with biological targets.

Electronic and Steric Factors in Molecular Design

The molecular design of this compound derivatives is a delicate balance of electronic and steric factors.

Electronic Effects: As previously mentioned, the electronic nature of substituents is a key determinant of activity. Electron-withdrawing groups can increase the acidity of the thiourea NH protons, enhancing their ability to act as hydrogen bond donors, a crucial interaction for binding to many biological targets. biointerfaceresearch.com This increased acidity can facilitate stronger interactions with acceptor sites on proteins.

Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that both electronic and steric effects markedly affect the antifungal activities of certain this compound derivatives. rsc.org

Pharmacophore Elucidation and Ligand-Receptor Interactions

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 1,3-thiazole derivatives, key pharmacophoric features for antifungal activity have been identified. These often include:

An aromatic nitrogen atom with an accessible lone pair, acting as a hydrogen bond acceptor. mdpi.com

A hydrophobic area, often represented by a phenyl ring with a lipophilic substituent. mdpi.com

A second aromatic ring. mdpi.com

A hydrogen bond donor motif. mdpi.com

Molecular docking studies provide further insights into the specific ligand-receptor interactions. For example, docking studies with S. aureus DNA gyrase have shown that some thiazole-containing thioureas can form multiple hydrogen bonds with key amino acid residues in the active site. nih.gov The thiourea moiety itself is often involved in crucial hydrogen bonding interactions. The thiazole ring can contribute to hydrophobic interactions and properly orient other parts of the molecule within the binding pocket. nih.govnih.gov

Rational Design of Derivatives with Enhanced Potency and Selectivity

The insights gained from SAR studies and pharmacophore modeling guide the rational design of new derivatives with improved properties. This is an iterative process where new compounds are designed, synthesized, and tested, with the results feeding back into the design cycle.

Strategies for enhancing potency and selectivity include:

Molecular Hybridization: Combining two or more pharmacophoric moieties into a single molecule to achieve a synergistic effect or a novel mode of action. biointerfaceresearch.com

Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule can lock it into a more active conformation, potentially increasing potency and selectivity. mdpi.com

Targeted Substituent Modification: Based on SAR data, specific substituents known to confer high activity and selectivity are incorporated into new designs. For example, if a 3,4-dichloro substitution on a phenyl ring is found to be optimal for the activity against a particular target, new analogs will be designed to include this feature. mdpi.com

Through these rational design approaches, researchers have been able to identify this compound derivatives with low micromolar inhibitory concentrations against various targets and favorable selectivity profiles. mdpi.comnih.gov

Investigations into Biological Activities and Modulatory Effects Preclinical and in Vitro Focus

Antimicrobial Activity Studies

Derivatives of 1,3-thiazol-2-ylthiourea have been extensively studied for their ability to combat various microbial pathogens. These investigations have demonstrated a range of activities, from antibacterial and antifungal to anti-tubercular and anti-biofilm effects.

Antibacterial Potentials against Gram-Positive and Gram-Negative Strains

A number of studies have confirmed the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. jst.go.jpnih.govnih.gov For instance, a series of new thiourea (B124793) derivatives of 1,3-thiazole were synthesized and tested against a panel of microorganisms. jst.go.jpnih.gov Certain compounds within this series demonstrated significant inhibitory effects against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. jst.go.jpnih.gov The presence of a halogen atom on the phenyl group appears to be important for this antimicrobial activity. jst.go.jpnih.gov

Further research has shown that the antibacterial activity against Gram-positive bacteria is often higher than against Gram-negative bacteria. researchgate.net Some derivatives have shown potent activity against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net In one study, certain 1,3-thiazole derivatives showed moderate antibacterial activity against methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov Other research has highlighted that specific derivatives can be more potent than reference antibiotics. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
Halogenated phenyl-thiourea derivatives of 1,3-thiazole Gram-positive cocci MIC values ranging from 2–32 µg/mL. jst.go.jpnih.gov
Triazolyl thiourea derivatives Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa Higher activity against Gram-positive bacteria. researchgate.net
2-phenyl-1,3-thiazole derivatives Methicillin-resistant S. aureus (MRSA), E. coli Moderate antibacterial activity. nih.gov
Benzothiazole-thiazolidinone derivatives Pathogenic bacterial strains Some compounds were equipotent or more potent than reference antibiotics. researchgate.net

Antifungal Activities

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have reported activity against various fungal strains, including Candida albicans and Aspergillus niger. jst.go.jpnih.govnih.govmdpi.com In one study, newly synthesized 1,3-thiazole derivatives showed notable antifungal activity at higher concentrations (125–200 μg/mL). nih.gov

Specifically, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety demonstrated enhanced antifungal activity against A. niger. nih.gov Another study focusing on nopol-derived 1,3,4-thiadiazole-thiourea compounds found that they exhibited broad-spectrum antifungal activity against several plant pathogenic fungi. mdpi.com Some of the most promising compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug fluconazole (B54011) against pathogenic Candida species. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
Thiourea derivatives of 1,3-thiazole Candida albicans Tested for in vitro activity. jst.go.jpnih.gov
Nopol-derived 1,3,4-thiadiazole-thiourea compounds Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, Gibberella zeae, Rhizoeotnia solani, Bipolaris maydis, Colleterichum orbiculare Broad-spectrum antifungal activity. mdpi.com
2-phenyl-1,3-thiazole derivatives Aspergillus niger Moderate antifungal activity (MIC 125–150 μg/mL). nih.gov
2-hydrazinyl-4-phenyl-1,3-thiazole derivatives Candida albicans MIC values lower than fluconazole. nih.gov

Anti-tubercular Efficacy

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new anti-tubercular agents. Derivatives of this compound have shown promise in this area. jst.go.jpnih.govnih.gov A series of these compounds were tested for their in vitro tuberculostatic activity against the M. tuberculosis H37Rv strain and two wild strains. jst.go.jpnih.gov

Research into 2-aminothiazole (B372263) derivatives revealed good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations. nih.gov The study suggested that the C-2 position of the thiazole (B1198619) can accommodate various lipophilic substitutions, which influences the anti-tubercular activity. nih.gov Further studies have designed and synthesized novel prototypes combining thiourea and 1,3,4-thiadiazole (B1197879) pharmacophores, with some compounds showing promising activity profiles against M. tuberculosis H37Rv. jst.go.jp

Anti-biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in treating chronic infections due to their increased resistance to antibiotics. Several studies have explored the potential of this compound derivatives to inhibit biofilm formation. jst.go.jpnih.govpjmonline.org Certain derivatives effectively inhibited the biofilm formation of both methicillin-resistant and standard strains of Staphylococcus epidermidis. jst.go.jpnih.govpjmonline.org The presence of a halogen atom, particularly at the 3rd position of the phenyl group, was found to be important for this activity. jst.go.jpnih.gov In some cases, the biofilm inhibitory activity of these derivatives was higher than that of the reference antibacterial drug, ciprofloxacin. pjmonline.org

Antineoplastic and Cytotoxic Evaluations (In Vitro Cell Line Studies)

In addition to their antimicrobial properties, this compound derivatives have been evaluated for their potential as anticancer agents. These in vitro studies have assessed their cytotoxic effects against various human cancer cell lines.

Assessment against Specific Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29)

Benzothiazole (B30560) thiourea derivatives have been screened for their antitumor activity against a panel of human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HT-29). researchgate.netorgchemres.org The results indicated that these compounds can induce apoptosis in cancer cells. researchgate.net For instance, one study found that a specific benzothiazolylthiocarbamide produced a large population of apoptotic HT-29 cells, even more so than the reference drug cisplatin (B142131) at the same concentration. researchgate.net

Other studies have synthesized new benzothiazole derivatives and evaluated their anti-tumor activity against a range of cell lines, including MCF-7, HT-29, and HeLa. orgchemres.org The cytotoxicity results from MTT assays revealed that certain compounds exhibited significant cytotoxic effects. orgchemres.org Furthermore, thiourea derivatives have been investigated for their cytotoxic properties against various cancer cell lines, with some compounds showing cell growth inhibition at a 10 µM dose. jrespharm.comresearchgate.net

Apoptosis Induction Mechanisms (In Vitro)

Thiourea derivatives are recognized for their cytotoxic effects on cancer cells, with several studies highlighting their ability to induce programmed cell death, or apoptosis. For instance, certain 1,3-disubstituted thiourea derivatives have demonstrated potent pro-apoptotic activity. dntb.gov.uanih.gov Specifically, compounds featuring 3,4-dichloro- and 4-CF3-phenyl groups have shown significant efficacy, inducing late-stage apoptosis in colon and leukemia cancer cell lines. dntb.gov.ua One particular derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. dntb.gov.uanih.gov

The apoptotic mechanism often involves the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. vulcanchem.com This shift in the Bax/Bcl-2 ratio is a critical event leading to the activation of caspases, a family of proteases that execute the apoptotic process. vulcanchem.com Studies on diarylthiourea compounds have shown an increase in both early and late apoptotic cells in treated breast cancer cells (MCF-7) compared to controls. This was accompanied by a notable upregulation of caspase-3, suggesting that DNA damage caused by the compound triggers the intrinsic apoptotic pathway. dntb.gov.ua Similarly, some pyridine-thiazole hybrids have been observed to increase the number of apoptotic MCF-7 cells significantly. mdpi.com

Furthermore, research on thiazole-incorporated phthalimide (B116566) derivatives has reinforced the link between their cytotoxic activity and apoptosis induction. nih.gov DNA fragmentation and increased caspase-3 activity were observed in cancer cells treated with these compounds. nih.gov Real-time PCR analysis of apoptosis markers confirmed that these derivatives induce apoptosis through the intrinsic pathway. nih.gov

Antioxidant Activity Profiling

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays. These studies are crucial in understanding the compound's ability to counteract oxidative stress, a key factor in numerous pathological conditions.

Radical Scavenging Assays (e.g., DPPH, H2O2, NO)

Derivatives of this compound have been evaluated for their capacity to scavenge different types of free radicals. In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, certain thiazole derivatives have demonstrated notable scavenging activity. researchgate.netcolab.wsias.ac.inscispace.com For example, a study on 1-(benzo[d]thiazol-2-yl)thiourea and its metal complexes showed moderate to good antioxidant activity. While the ligand itself showed moderate activity, its metal complexes, particularly the copper complex, exhibited enhanced radical scavenging capabilities. researchgate.netcolab.wsias.ac.inscispace.com

The scavenging activity against hydrogen peroxide (H2O2) has also been investigated. Hydrogen peroxide is a precursor to the highly reactive hydroxyl radical, and its neutralization is a key antioxidant mechanism. Studies have shown that 1-(benzo[d]thiazol-2-yl)thiourea and its complexes are effective at scavenging H2O2. researchgate.netcolab.wsias.ac.inscispace.com Similarly, newly synthesized coumarin (B35378) derivatives have also demonstrated strong scavenging activity against H2O2, in some cases exceeding that of the standard antioxidant, vitamin C. researchgate.netplos.org

Nitric oxide (NO) radical scavenging is another important aspect of antioxidant activity. While NO has important physiological roles, its overproduction can lead to oxidative damage. Research has shown that 1-(benzo[d]thiazol-2-yl)thiourea and its metal complexes can effectively scavenge NO radicals in a concentration-dependent manner. researchgate.netcolab.wsias.ac.inscispace.com Among the tested compounds, the copper(II) complex proved to be the most effective. researchgate.netias.ac.in

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a compound by measuring its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov This reduction potential is an important indicator of antioxidant activity.

Studies on 1-(benzo[d]thiazol-2-yl)thiourea and its metal complexes have demonstrated their reducing power in FRAP assays. researchgate.netcolab.wsias.ac.inscispace.com The assay, which involves a color change from yellow to various shades of green and blue, indicates the compound's ability to donate electrons. researchgate.net The results showed that while the ligand itself possessed moderate reducing power, its metal complexes exhibited significantly better activity. researchgate.netcolab.wsias.ac.in The copper complex, in particular, was identified as the most potent antioxidant among the tested compounds. researchgate.netias.ac.in

Other studies on different thiazolidinone derivatives have also confirmed their antioxidant potential using the FRAP method. nih.gov The antioxidant activity of these compounds is often attributed to their phenyl-functionalized benzylidene and amino-carbonyl functional domains, as well as their chelating properties. nih.gov

Interactive Data Table: Antioxidant Activity of 1-(benzo[d]thiazol-2-yl)thiourea and its Metal Complexes

Below is a summary of the antioxidant activities from various assays.

Compound/ComplexDPPH ScavengingH₂O₂ ScavengingNO ScavengingFRAP Activity
1-(benzo[d]thiazol-2-yl)thiourea (ligand)ModerateEffectiveEffectiveModerate
Copper(II) complexHighHighHighHigh
Cobalt(II) complexGoodGoodGoodGood
Nickel(II) complexGoodGoodGoodGood

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on specific enzymes have been a subject of investigation, revealing potential therapeutic applications.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers. Several thiourea-based compounds have been identified as potent urease inhibitors. researchgate.netacs.org

Specifically, hydrazine (B178648) clubbed 1,3-thiazoles have shown strong urease inhibition activity, with some derivatives exhibiting IC₅₀ values significantly lower than the standard inhibitor, thiourea. researchgate.net Molecular docking studies suggest that these compounds can effectively bind to the active site of the urease enzyme. researchgate.net Other thiourea derivatives, including thiosemicarbazones and thiazolyl thioureas, have also demonstrated low micromolar inhibitory activity against bacterial urease. acs.org The inhibitory potential of these compounds is often attributed to their ability to interact with the nickel ions in the enzyme's active site.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that remove phosphate (B84403) groups from various molecules. nih.gov Their inhibition has been explored as a therapeutic approach for certain diseases. Thiazole derivatives have emerged as a promising class of alkaline phosphatase inhibitors. nih.govresearchgate.net

Research has shown that thiazole-linked thioureas can be potent inhibitors of alkaline phosphatase. researchgate.net For instance, certain derivatives have exhibited IC₅₀ values in the nanomolar range, indicating high potency. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the enzyme. nih.govresearchgate.net The inhibitory activity is often influenced by the nature and position of substituents on the thiazole and thiourea moieties. For example, some 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives have shown selective and potent inhibition of human intestinal and tissue non-specific alkaline phosphatases. nih.gov

Lipoxygenase (LOX) Inhibition

Derivatives of 1,3-thiazole have been investigated for their potential to inhibit lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. In one study, a series of thiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory properties, including their ability to inhibit 5-LOX. The findings from these preclinical studies highlight the potential of the thiazole scaffold as a building block for new anti-inflammatory agents that target the LOX pathway. frontiersin.org

Notably, some thiazole and thiazolidene-based compounds have been designed to dually inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are crucial in inflammatory reactions. researchgate.net For instance, the compound (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone demonstrated a 5-LOX IC50 of 0.29 ± 0.09 μM. researchgate.net

Table 1: 5-LOX Inhibitory Activity of a Thiazole Derivative

Compound 5-LOX IC50 (µM)

Cholinesterase Inhibition

The 1,3-thiazole framework is a recognized structural component in the development of cholinesterase inhibitors. Research has explored various derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.

One study investigated a series of 1,3-thiazole fragments and found that some exhibited potent and selective inhibition of either AChE or BChE, with IC50 values in the micromolar range. academie-sciences.fr For example, a hydroxynaphthalenyl thiazole derivative showed significant AChE inhibition with an IC50 of 1.78 ± 0.11 µM and also inhibited BChE to a certain extent with an IC50 of 11.9 ± 0.43 µM. academie-sciences.fr In contrast, certain thiazolylhydrazones demonstrated significant AChE inhibition but only slight inhibition of BChE. academie-sciences.fr

Further research into C1-glycosyl thiazole derivatives revealed that N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-4-(4-nitrophenyl)-1,3-thiazole-2-amine exhibited an acetylcholinesterase inhibition rate of 43.21% at a concentration of 50 μg/mL. researchgate.net Additionally, hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole have been synthesized and screened, with some compounds showing potent AChE inhibitory activity. biointerfaceresearch.com

Table 2: Cholinesterase Inhibitory Activity of Select 1,3-Thiazole Derivatives

Derivative Type Target Enzyme IC50 (µM) Inhibition Rate (%)
Hydroxynaphthalenyl thiazole AChE 1.78 ± 0.11 -
Hydroxynaphthalenyl thiazole BChE 11.9 ± 0.43 -

Investigations into Other Biological Modulatory Effects (Preclinical/In Vitro)

The anti-inflammatory properties of 1,3-thiazole derivatives have been a significant area of research. These compounds have been shown to inhibit key inflammatory mediators. For instance, some screened 1,3-thiazole fragments were found to be potent inhibitors of LPS-induced TNF-α and IL-8 release, with IC50 values in the micromolar range, and importantly, without cytotoxic activity. academie-sciences.frirb.hr

The mechanism of anti-inflammatory action for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes. Benzimidazole-thiourea derivatives, for example, have demonstrated significant inhibition of both COX-1 and COX-2. The correlation between cholinesterase inhibition and anti-inflammatory activity has also been noted, with the same compounds that inhibit cholinesterases also inhibiting LPS-stimulated TNF-α production in peripheral blood mononuclear cells (PBMCs). academie-sciences.fracademie-sciences.frirb.hr

Thiourea-based derivatives, including those with a thiazole core, have shown promise as antileishmanial agents. In a study focused on designing and synthesizing new thiourea derivatives, several compounds demonstrated significant in vitro potency against various Leishmania species. nih.gov

Specifically, compounds were effective against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. nih.gov One particular compound showed high activity against the amastigotes of L. major. nih.gov The mechanism of action for some of these compounds appears to be through an antifolate pathway, as they demonstrated inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov

Table 3: Antileishmanial Activity of Thiourea-Based Derivatives

Leishmania Species Form IC50 Range (µM)
L. major, L. tropica, L. donovani Promastigote 0.14–15.06

The thiazole moiety has been incorporated into the structure of compounds designed as histamine (B1213489) H3 receptor antagonists. nih.gov The general structure of many human H3 receptor (hH3R) antagonists includes a core element, and research has shown that thiazol-2-yl ether moieties are well-accepted in this core region. nih.gov Some of these ether derivatives have displayed hH3R binding affinities in the nanomolar concentration range. nih.gov

Furthermore, thiazolo[5,4-b]pyridine (B1319707) analogues have been identified as H3 receptor antagonists. researchgate.net The investigation into these and other azole derivatives continues to be an active area of research for developing new therapeutic agents targeting the H3 receptor. nih.gov

Emerging Applications in Materials Science

Corrosion Inhibition Properties and Mechanisms

Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors, primarily because these atoms act as centers for adsorption onto metal surfaces. redalyc.orgscielo.org.co The mechanism of inhibition is generally attributed to the formation of a protective film on the metal, which isolates it from the corrosive environment. nih.govresearchgate.net This film can form through physical adsorption (physisorption) involving electrostatic interactions or chemical adsorption (chemisorption) where coordinate bonds are formed between the heteroatoms and the vacant d-orbitals of the metal. acs.org

For thiourea (B124793) and thiazole (B1198619) derivatives, the inhibition mechanism involves the adsorption of the molecule onto the metal surface, which blocks the active sites for corrosion reactions. redalyc.orgnih.gov This adsorption process creates a barrier that hinders the diffusion of corrosive species to the metal surface and prevents the dissolution of metallic cations into the solution. redalyc.orgscielo.org.co Potentiodynamic polarization studies on related thiourea derivatives have shown that they can act as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often by blocking the reaction sites on the metal surface. acs.org The effectiveness of this protective layer is influenced by factors such as the inhibitor's concentration and the chemical structure of the molecule. nih.gov The adsorption process for similar inhibitors has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govacs.org

Quantum Chemical Parameter Correlation with Inhibition Efficiency

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to correlate the molecular structure of an inhibitor with its inhibition efficiency. researchgate.netdergipark.org.tr This theoretical approach helps in understanding the inhibitor-metal interaction at an electronic level. dergipark.org.tr Several quantum chemical parameters are considered key indicators of a molecule's potential as a corrosion inhibitor. researchgate.netdergipark.org.tr

The primary parameters include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency as it facilitates adsorption. chimicatechnoacta.ru

Dipole Moment (μ): A higher dipole moment can increase the adhesion of the inhibitor molecule to the metal surface, potentially enhancing inhibition. dergipark.org.tr

Electronegativity (χ) and Global Hardness (η): These parameters relate to the inhibitor's reactivity. Soft molecules (low hardness) are generally more reactive and thus better inhibitors than hard molecules. dergipark.org.trchimicatechnoacta.ru

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of an inhibitor molecule to transfer electrons to the metal surface. researchgate.netdergipark.org.tr

The presence of electron-rich sulfur and nitrogen atoms and the aromatic thiazole ring in 1,3-Thiazol-2-ylthiourea provides multiple active centers for adsorption, which is reflected in these quantum chemical descriptors. dergipark.org.trchimicatechnoacta.ru

Quantum Chemical ParameterCorrelation with Inhibition EfficiencyRationale
EHOMO (Energy of Highest Occupied Molecular Orbital)Higher value → Higher efficiencyIndicates a stronger tendency to donate electrons to the metal surface. researchgate.netdergipark.org.tr
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Lower value → Higher efficiencyIndicates a greater ability to accept electrons from the metal, facilitating back-donation. researchgate.netdergipark.org.tr
Energy Gap (ΔE)Lower value → Higher efficiencyA small energy gap signifies higher chemical reactivity and easier polarization of the molecule. chimicatechnoacta.ru
Global Hardness (η)Lower value → Higher efficiencySoft molecules are more reactive and effective at donating electrons. dergipark.org.trchimicatechnoacta.ru
Fraction of Electrons Transferred (ΔN)Higher value → Higher efficiencyRepresents a stronger electronic donation from the inhibitor to the metal. researchgate.netdergipark.org.tr

Potential in Optoelectronic and Sensing Technologies

The structural components of this compound suggest its potential utility in optoelectronic and sensing applications. Thiazole-containing compounds are recognized for their diverse biological and pharmaceutical activities and are considered privileged structures in medicinal chemistry. jst.go.jpmdpi.com This versatility extends to materials science, where thiazole derivatives are investigated for applications in organic electronic devices. researchgate.net The π-conjugated nature of the thiazole ring is a key feature for its use in optoelectronics. oldcitypublishing.com

Similarly, thiourea derivatives have been studied for their use in sensors for detecting pollutants like heavy metal cations. scispace.com The ability of the thiourea group to form complexes with metal ions is a critical property for sensor development. tandfonline.com Photo-responsive metal complexes, which can be designed using ligands containing pyridine (B92270) or pyrrole (B145914) units, are of great interest for optoelectronic applications due to their tunable photophysical properties. the-innovation.org The nitrogen atoms within the this compound structure could potentially serve as coordination sites for metal ions, opening possibilities for creating photo-responsive materials or chemical sensors. tandfonline.comthe-innovation.org

Application AreaRelevant Structural MoietyUnderlying Property
Organic Electronics1,3-Thiazole RingThe π-conjugated system allows for electron delocalization, a key feature for organic semiconductors. researchgate.netoldcitypublishing.com
Chemical SensorsThiourea GroupThe sulfur and nitrogen atoms can act as binding sites for metal ions and other analytes. scispace.comtandfonline.com
Photo-responsive MaterialsThiazole and Thiourea GroupsNitrogen heteroatoms can coordinate with metal ions to form complexes with tunable optical and electronic properties upon light stimulation. the-innovation.org

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. rsc.org The this compound molecule possesses functional groups capable of forming strong and directional noncovalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to building supramolecular assemblies. rsc.orgresearchgate.net

The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=S). This allows for the formation of robust, self-complementary hydrogen-bonded synthons, which are reliable building blocks in crystal engineering. researchgate.net Studies on related thiourea derivatives show the formation of various hydrogen bonding patterns, including polymeric zigzag tapes and centrosymmetric dimers. researchgate.net The thiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions, which further guide the assembly of molecules into layered or stacked structures. researchgate.net The interplay between hydrogen bonding from the thiourea group and π-stacking from the thiazole ring allows for the construction of complex and well-defined three-dimensional supramolecular architectures. rsc.orgresearchgate.net The specific arrangement of molecules in the crystal lattice, or polymorphism, can be influenced by these subtle intermolecular forces, leading to materials with different physical properties. researchgate.net

Interaction TypeParticipating Group(s)Resulting Structural Motif
Hydrogen BondingThiourea (N-H donors, C=S acceptor)Dimers, chains, sheets, and other predictable synthons. researchgate.netresearchgate.net
π-π Stacking1,3-Thiazole RingStacked columnar or layered structures. rsc.orgresearchgate.net
C-H···N/S ContactsThiazole C-H, Thiourea N/SContribute to the stability and packing of the overall 3D crystal structure. researchgate.net

Future Research Directions and Advanced Methodological Integration

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 1,3-thiazol-2-ylthiourea derivatives is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. Future research is focused on moving beyond traditional synthesis, which often involves harsh conditions and hazardous solvents. bepls.com

Key areas for development include:

Green Chemistry Approaches : The use of water as a solvent and recyclable catalysts, such as silica-supported tungstosilisic acid, represents a significant step towards sustainable synthesis. bepls.com Ultrasonic irradiation is another green technique that has been successfully employed to increase reaction rates and yields. bepls.commdpi.com

Microwave-Assisted Synthesis : This technology has proven effective in rapidly producing thiourea (B124793) derivatives, significantly reducing reaction times compared to conventional heating methods. bepls.comnih.govscispace.com

One-Pot, Multi-Component Reactions : These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, are highly efficient. bepls.com They streamline the synthetic process, reduce waste, and are ideal for creating libraries of derivatives for screening.

Solid-Phase Synthesis : This technique offers a way to avoid the formation of undesired isomers and simplifies the purification process, making it suitable for the combinatorial synthesis of 2-aminothiazole (B372263) derivatives. rsc.org

Novel Precursors : Research into alternative starting materials, such as employing diazoketones as a chemically resilient substitute for traditional α-haloketones, presents a versatile and scalable method for producing 2,4-disubstituted-(1,3)thiazoles. chemrxiv.org

An example of an efficient synthetic protocol involves the reaction of 2-amino-4-aryl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isocyanate under microwave irradiation, which quickly yields glucose-conjugated thioureas. nih.gov Another approach uses a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation to synthesize novel thiazoles, highlighting benefits like mild conditions and high yields. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound-based compounds. hub-xchange.comfda.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the drug discovery pipeline. hub-xchange.comarxiv.org

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML-enhanced QSAR models are becoming increasingly sophisticated. arxiv.orgmdpi.com By analyzing the relationship between a compound's structure and its biological activity, these models can predict the efficacy of novel derivatives against various targets, such as bacteria or cancer cells. arxiv.orgnih.gov For instance, QSAR models have been developed for thiazole (B1198619) derivatives to predict their anticancer activity. nih.gov

Molecular Design and Optimization : Reinforcement learning and other AI models can be used to design novel molecules with desired properties in silico. hub-xchange.com These models can explore a vast chemical space to suggest new derivatives of this compound with potentially higher potency and better safety profiles.

Predictive Toxicology and ADME : Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of new compounds early in the discovery process. hub-xchange.com This helps in prioritizing candidates and reducing the likelihood of late-stage failures.

Target Identification : AI can analyze biological data to identify new potential targets for this compound derivatives, expanding their therapeutic applications. hub-xchange.com

A recent study utilized a machine learning approach with a python script to build a QSAR model for 53 thiazole derivatives, demonstrating the utility of these methods in designing similar compounds as potential anticancer agents. nih.gov The development of robust ML-QSAR models, incorporating various algorithms like support vector machines (SVM) and regression analysis, is a key area of focus. mdpi.com

Advanced Mechanistic Investigations of Biological Interactions

While many this compound derivatives have demonstrated significant biological activity, a deeper understanding of their molecular mechanisms of action is crucial for rational drug design. Future research will employ advanced techniques to elucidate these interactions at an atomic level.

Molecular Docking and Dynamics Simulations : These computational tools are invaluable for visualizing and analyzing how these compounds bind to their biological targets. nih.govcolab.wsresearchgate.net Studies have used docking to investigate the interactions of thiazolyl thiourea derivatives with enzymes like prolyl oligopeptidase, C. albicans lanosterol (B1674476) C14α-demethylase, and bacterial DNA gyrase. nih.govresearchgate.netnih.gov Molecular dynamics simulations can further reveal the stability and dynamics of the ligand-protein complex over time. nih.gov

Enzyme Inhibition Kinetics : Detailed kinetic studies are needed to characterize the mode of inhibition (e.g., competitive, non-competitive) and determine key parameters like the inhibition constant (Ki). nih.gov Such studies have identified potent inhibitors of bacterial ureases and S. aureus enzymes. nih.govnih.govacs.org

Structural Biology : X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of this compound derivatives bound to their target proteins. These structural insights are critical for understanding the precise binding interactions and for guiding structure-based drug design.

Biophysical Techniques : Methods like fluorescence spectroscopy can be used to study the binding interactions of these compounds with proteins, such as bovine serum albumin (BSA), providing data on binding affinities and mechanisms. nih.gov

For example, docking studies revealed that the copper complex of 1-(benzo[d]thiazol-2-yl)thiourea selectively binds to crucial amino acid residues in the active site of its target. researchgate.net Similarly, docking and subsequent MM-GBSA calculations for glucose-conjugated thioureas showed strong compatibility with the active site of S. aureus DNA gyrase, highlighting specific hydrogen bond interactions. nih.gov

Table 1: Examples of Investigated Biological Targets for this compound Derivatives
Derivative ClassInvestigated TargetMethod of InvestigationKey Finding
Substituted thiazolyl thioureasProlyl oligopeptidase (POP)Molecular DockingStrong interactions with the target enzyme provide insights into binding affinities. researchgate.net
Glucose-conjugated thioureasS. aureus DNA gyrase, Topoisomerase IVEnzyme Inhibition Assays, Molecular DockingCompound 4h was a potent inhibitor with specific H-bond interactions observed in the active site. nih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazolesC. albicans lanosterol C14α-demethylaseMolecular DockingThe hydrazone linkage improved affinity for the fungal enzyme compared to derivatives lacking it. nih.gov
Phenethyl-thiazolyl-thiourea (PETT)HIV-1 Reverse TranscriptaseMolecular ModelingRational design based on the composite binding pocket led to highly potent inhibitors. benthamscience.com
Thiazolyl thioureasBacterial UreaseKinetic Studies, Molecular ModelingModeling revealed sulfur ion coordination of the active site nickel and key hydrogen bonds. nih.gov

Exploration of New Application Domains beyond Current Scope

The structural versatility of the this compound scaffold suggests that its applications could extend far beyond the currently well-documented antimicrobial and anticancer activities. researchgate.netmdpi.com Future research should systematically explore a wider range of biological and industrial applications.

Antiviral Agents : Some thiourea derivatives have shown activity against viruses like HIV-1 and Coxsackievirus B5. benthamscience.comjst.go.jp The phenethyl-thiazolyl-thiourea (PETT) derivatives, for example, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). benthamscience.com This provides a strong rationale for screening libraries of these compounds against a broader panel of viruses.

Anti-inflammatory and Antioxidant Agents : Metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea have demonstrated antioxidant properties, with the copper complex being the most potent. colab.wsresearchgate.net Given that inflammation and oxidative stress are underlying factors in many diseases, this represents a promising therapeutic avenue.

Neurological Applications : Thiazole derivatives have been investigated for a variety of central nervous system (CNS) activities, including as anticonvulsant agents. researchgate.netmdpi.com The ability of these compounds to interact with various receptors and enzymes makes them interesting candidates for neuropharmacological research. researchgate.net

Enzyme Inhibitors : Beyond antimicrobial targets, these compounds could be developed as inhibitors for other classes of enzymes implicated in human disease, such as kinases or proteases. researchgate.net Their ability to inhibit prolyl oligopeptidase suggests potential in treating neurological disorders. researchgate.net

Materials Science : Thiourea derivatives are utilized as ligands in coordination chemistry and have applications as chemosensors. rsc.org The unique coordination properties of this compound could be exploited in the development of new materials, catalysts, or analytical reagents. rsc.org

The broad-spectrum activity of these compounds positions them as valuable scaffolds for developing novel therapies for a wide range of conditions, from infectious diseases to cancer and neurodegenerative disorders. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Thiazol-2-ylthiourea derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves condensation of acyl/aryl thiocyanates with primary amines (e.g., 2-aminothiazole derivatives). However, unexpected products like fused 1,3,5-triazines may form under certain conditions, necessitating careful control of solvent polarity, temperature, and stoichiometry . For example, benzoyl thiocyanate reacts with 2-aminobenzothiazole to yield acylthioureas, but competing cyclization pathways require optimization of reaction time and catalysts .
  • Key Data :

Reaction ComponentOptimal ConditionYield (%)Reference
Benzoyl thiocyanate + 2-aminobenzothiazoleAcetonitrile, 60°C, 12h78%
2-Aminothiazole + aryl isothiocyanateEthanol, reflux, 6h65–85%

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns and hydrogen bonding. X-ray crystallography (e.g., SHELX programs) resolves structural ambiguities, such as tautomeric forms or intermolecular interactions . For example, graph-set analysis of hydrogen-bonding networks in crystals helps validate supramolecular assembly .
  • Critical Insight : Discrepancies between computed and experimental NMR shifts may indicate conformational flexibility or solvent effects, necessitating DFT-based simulations for validation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the thiazole ring influence the coordination chemistry of this compound with transition metals?

  • Methodology : Thiourea derivatives act as S/O-donor ligands. Substituents like electron-withdrawing groups (NO₂, CF₃) enhance metal-binding affinity. Study using UV-Vis, cyclic voltammetry, and single-crystal XRD to analyze metal-ligand charge transfer and geometry (e.g., square-planar vs. octahedral) .
  • Data Contradiction : Some studies report unexpected redox inactivity in Cu(II) complexes due to steric hindrance from bulky aryl groups, contradicting theoretical predictions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal) of this compound analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies with systematic variation of substituents. For example, nitro groups at the 5-position of thiazole enhance antibacterial activity but reduce antifungal potency, likely due to differential membrane permeability . Validate using standardized MIC assays and cytotoxicity profiling.
  • Key Table :

DerivativeSubstituentAntibacterial (MIC, µg/mL)Antifungal (MIC, µg/mL)
A NO₂2.5 (S. aureus)>50 (C. albicans)
B OCH₃12.5 (S. aureus)6.25 (C. albicans)

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives for drug discovery?

  • Methodology : Use QSAR models and molecular docking (e.g., AutoDock Vina) to assess binding affinity toward targets like bacterial topoisomerase IV or fungal CYP51. ADMET predictions (SwissADME, pkCSM) evaluate logP, bioavailability, and toxicity risks .
  • Validation Challenge : Discrepancies between in silico and in vivo bioavailability data often arise from unaccounted metabolic pathways, requiring tandem LC-MS/MS studies for verification .

Q. What crystallographic challenges arise in resolving disordered structures of this compound derivatives, and how are they addressed?

  • Methodology : SHELXL refinement with TWIN/BASF commands for twinned crystals. For severe disorder (e.g., flexible alkyl chains), apply restraints (DFIX, ISOR) and validate using R-factor convergence and difference density maps .
  • Case Study : A 1,3-benzothiazol-2-yl derivative exhibited partial occupancy of a methoxy group, resolved via iterative refinement and Hirshfeld surface analysis .

Methodological Guidelines

  • Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag outliers in bond lengths/angles .
  • SAR Best Practices : Use fragment-based library design to balance electronic and steric effects while minimizing synthetic complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.